N-(3-nitrophenyl)imidodicarbonimidic diamide
Overview
Description
Preparation Methods
The synthesis of N-(3-nitrophenyl)imidodicarbonimidic diamide involves the reaction of 3-nitroaniline with cyanamide under specific conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The industrial production methods for this compound are similar, involving large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(3-nitrophenyl)imidodicarbonimidic diamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroguanidine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminoguanidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-nitrophenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-nitrophenyl)imidodicarbonimidic diamide can be compared with other similar compounds, such as:
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Naphthalene diimides: These compounds have large electron-deficient aromatic cores and are used in various applications, including organic electronics and photovoltaic devices.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it suitable for a wide range of applications .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(3-nitrophenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c9-7(10)13-8(11)12-5-2-1-3-6(4-5)14(15)16/h1-4H,(H6,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOIHIYCKWSSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274688 | |
Record name | N-(3-nitrophenyl)imidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-20-0 | |
Record name | N-(3-nitrophenyl)imidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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